3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
3-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN3O/c25-20-9-5-8-19(15-20)24(29)27-23-22(26-21-10-3-4-13-28(21)23)18-12-11-16-6-1-2-7-17(16)14-18/h1-15H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYUUWJVWRQGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC(=CC=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide typically involves multicomponent reactions and condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridin-3-yl derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . The use of specific reagents and optimized reaction conditions can enhance the yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and tert-butyl hydroperoxide (TBHP) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide typically involves the iodination of imidazo[1,2-a]pyridine derivatives. Recent studies have demonstrated efficient methods for synthesizing such compounds using ultrasound-assisted techniques that enhance yield and reduce reaction times. For instance, a study reported yields of up to 90% for related iodinated derivatives under optimized conditions using metal-free catalysis and environmentally benign reagents .
The compound exhibits significant biological activities, making it a candidate for drug development. Imidazo[1,2-a]pyridine derivatives have been shown to possess diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The structural features of these compounds allow them to interact with various biological targets such as enzymes and receptors.
Case Studies on Biological Applications:
- Anticancer Activity: Research has indicated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms. For example, modifications to the imidazo[1,2-a]pyridine core have led to compounds with enhanced potency against specific cancer cell lines .
- Antimicrobial Properties: Several studies have highlighted the effectiveness of these compounds against bacterial and fungal strains. The presence of the naphthalene moiety contributes to the overall activity by enhancing lipophilicity and facilitating membrane penetration .
Drug Design and Development
The unique structure of this compound makes it an attractive scaffold for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions is crucial for binding to biological targets.
Computational Studies:
Quantum chemical investigations have been employed to understand the electronic properties and reactivity of this compound. Such studies provide insights into its potential as a lead compound in drug discovery by predicting its behavior in biological systems .
Synthetic Intermediates
This compound serves as an important synthetic intermediate in organic chemistry. The iodinated position can be utilized in cross-coupling reactions to form more complex structures. For instance, palladium-catalyzed reactions involving 3-iodo derivatives have been reported to yield various functionalized products with high efficiency .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Modifications in the Heterocyclic Core
- Key Differences :
- Pyrimidine () and pyrazine () cores introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the pyridine core of the target compound.
- The thiophene group in enhances π-conjugation but reduces steric bulk compared to the iodine in the target compound.
Substituent Effects on Bioactivity and Physicochemical Properties
- Critical Observations: Iodine vs. Chlorine/Nitro: The iodine in the target compound provides stronger halogen bonding (vs. Naphthalene vs. Aromatic Substitutents: The naphthalene group in the target compound and enhances π-stacking but may reduce metabolic stability compared to smaller aryl groups (e.g., 4-chlorophenyl in ) . Amine vs. Benzamide: Ethylamine substituents () improve water solubility, whereas the benzamide in the target compound prioritizes hydrogen bonding for target engagement .
Research Findings and Implications
- Halogen Bonding : The 3-iodo substituent in the target compound offers stronger halogen bonding than chlorine or fluorine analogs, which could enhance binding to targets like kinases or nuclear receptors .
- Synthetic Complexity : The iodine atom introduces challenges in regioselective synthesis compared to nitro or chloro groups, as seen in and .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically employs multicomponent reactions (MCRs) or condensation reactions. For example, iodine-catalyzed one-pot reactions involving aryl aldehydes, 2-aminopyridines, and isocyanides in ethanol at room temperature have achieved yields >75% . Optimization strategies include:
- Catalyst selection : Iodine (0.5 mol%) enhances regioselectivity and reduces side reactions .
- Temperature control : Room temperature minimizes decomposition of thermally sensitive intermediates .
- Purification : Automated flash chromatography or recrystallization improves purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and halogen placement?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR can resolve imidazo[1,2-a]pyridine core signals (e.g., pyridinium protons at δ 8.5–9.0 ppm) and confirm iodine substitution via absence of coupling in aromatic regions .
- High-resolution mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 523.98) validate the molecular formula .
- X-ray crystallography : Resolves iodine positioning and naphthalene ring orientation .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the anticancer activity of this compound, and how can halogen substitution (e.g., iodine vs. chlorine) modulate potency?
- Methodological Answer : SAR studies on analogous imidazo[1,2-a]pyridines reveal:
- Halogen effects : Iodo-substitution at the benzamide position enhances cellular uptake and target binding (e.g., IC of 15.32 µM for La23, a related compound with naphthalene substitution) compared to chloro-derivatives (IC >30 µM) .
- Core modifications : The imidazo[1,2-a]pyridine scaffold is critical for apoptosis induction, while naphthalene substitution improves mitochondrial membrane depolarization .
- Experimental design : Compare IC values across halogenated analogs using MTT assays on HeLa or Ba/F3 cell lines .
Q. How does this compound induce apoptosis via the p53/Bax mitochondrial pathway, and what experimental models validate this mechanism?
- Methodological Answer : Mechanistic insights from related compounds include:
- Western blot analysis : Upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulation of Bcl-2 in treated HeLa cells .
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis (e.g., 40% apoptosis at 20 µM for La23) .
- Mitochondrial depolarization : JC-1 staining shows reduced red/green fluorescence ratio, indicating loss of ΔΨm .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
- Methodological Answer :
- Xenograft models : Oral administration in mice with BCR-ABL-expressing Ba/F3 cells showed survival prolongation (e.g., 20g in reduced tumor volume by 60% at 50 mg/kg).
- PET imaging : Radiolabeled analogs (e.g., F-PBR111) enable tracking of biodistribution and target engagement in atherosclerosis models .
- ADME profiling : Assess plasma stability (e.g., >90% remaining after 2 hours) and liver microsome metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
